2-phenyl-N-pyridin-4-ylquinolin-4-amine

MAO inhibition Neurochemistry Isoform selectivity

Procure 2-phenyl-N-pyridin-4-ylquinolin-4-amine (CAS 1303557-36-9) as a structurally unique hybrid scaffold. Its defined N-pyridin-4-yl and C-2 phenyl substitution pattern is critical: it delivers >88-fold selectivity for MAO-B over MAO-A and serves as a matched inactive analog for anti-HIV-1 campaigns, per Strekowski et al. SAR. Avoid generic 2-phenylquinolin-4-amines; verify the exocyclic pyridin-4-yl moiety to ensure target-specific activity in neuroscience or antiviral research.

Molecular Formula C20H15N3
Molecular Weight 297.4 g/mol
Cat. No. B13882160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-pyridin-4-ylquinolin-4-amine
Molecular FormulaC20H15N3
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC4=CC=NC=C4
InChIInChI=1S/C20H15N3/c1-2-6-15(7-3-1)19-14-20(22-16-10-12-21-13-11-16)17-8-4-5-9-18(17)23-19/h1-14H,(H,21,22,23)
InChIKeyVVIKRNRRCSGXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-N-pyridin-4-ylquinolin-4-amine – Procurement-Relevant Chemical Identity and Class Profile


2-Phenyl-N-pyridin-4-ylquinolin-4-amine (PubChem CID 70660220, molecular formula C₂₀H₁₅N₃, MW 297.4 g/mol) is an N-monosubstituted 2-arylquinolin-4-amine belonging to the broader class of 4-aminoquinoline derivatives. The compound features a quinoline core substituted at C-2 with a phenyl ring and at the C-4 exocyclic amine with a pyridin-4-yl moiety [1]. This scaffold has been explored in multiple therapeutic contexts including anti-HIV-1 agents, monoamine oxidase (MAO) inhibition, kinase inhibition, and antifungal applications, as documented in both peer-reviewed literature and patent filings [2][3]. Its structural hybrid character—bridging 4-aminoquinoline and pyridinyl pharmacophores—places it at the intersection of several medicinal chemistry campaigns, making accurate compound selection critical for target-specific research programs.

Why In-Class 2-Arylquinolin-4-amines Cannot Substitute for 2-Phenyl-N-pyridin-4-ylquinolin-4-amine Without Risk of Divergent Activity


The 2-arylquinolin-4-amine scaffold is exquisitely sensitive to both the nature of the C-2 substituent and the C-4 amine substitution pattern. In the foundational anti-HIV-1 SAR study of 38 congeners by Strekowski et al., the most active and least toxic compounds were exclusively derivatives of 2-(3-pyridyl)quinoline, while 2-phenyl-substituted variants showed markedly different activity profiles [1]. Similarly, the N-pyridin-4-yl moiety at the C-4 amine—as opposed to unsubstituted amine, N,N-dialkyl, or N-alkyl variants—introduces a distinct hydrogen-bond acceptor site (pyridyl nitrogen) and alters both lipophilicity and electronic distribution. This substitution pattern is specifically claimed in the pyridylphenylaminoquinoline fungicide patent family (WO2020079173A1), indicating that the N-pyridin-4-yl group is non-redundant for certain biological activities [2]. Procuring a generic 2-phenylquinolin-4-amine (CAS 5855-52-7) or other in-class analogs without verifying the specific C-4 N-substitution therefore carries a high risk of target inactivity or off-target effects in any given assay system [3].

Quantitative Differentiation Evidence for 2-Phenyl-N-pyridin-4-ylquinolin-4-amine Versus Closest Analogs


MAO-B vs. MAO-A Isoform Selectivity: 2-Phenyl-N-pyridin-4-ylquinolin-4-amine Exhibits >88-Fold Preference for MAO-B

In a fluorescence-based inhibition assay using recombinant human MAO enzymes, 2-phenyl-N-pyridin-4-ylquinolin-4-amine demonstrated MAO-B IC₅₀ = 1.13 × 10³ nM (1,130 nM) while showing negligible MAO-A inhibition (IC₅₀ > 1.00 × 10⁵ nM) [1]. This represents a selectivity window exceeding 88-fold for MAO-B over MAO-A. By comparison, the unsubstituted parent compound 2-phenylquinolin-4-amine has not been reported in the same assay format, precluding a direct head-to-head numerical comparison; however, the pyridin-4-yl substituent is the key structural feature differentiating this compound from other 2-phenylquinolin-4-amines that lack heteroaryl N-substitution. Notably, within the same BindingDB deposition entry (entryid=50040909), structurally unrelated compounds tested under identical conditions exhibited MAO-B IC₅₀ values ranging from 497 nM to 3,180 nM, placing the target compound at an intermediate potency level among tested chemotypes [2]. The MAO-A/MAO-B selectivity ratio is the primary differentiator relevant to neuroscience tool compound selection.

MAO inhibition Neurochemistry Isoform selectivity

Anti-HIV-1 SAR: 2-Phenyl Substitution Predicts Lower Antiviral Activity Compared to 2-(3-Pyridyl)quinoline Derivatives

The landmark J. Med. Chem. study by Strekowski et al. (1991) systematically evaluated 38 compounds from the 2-(aryl or heteroaryl)quinolin-4-amine class for anti-HIV-1 activity and cytotoxicity [1]. Quantitative structure-activity relationship (QSAR) analysis—including classical linear regression and Free-Wilson de novo modeling—established that anti-HIV-1 activity at the 1 µM level with low cell toxicity was specifically associated with 2-(3-pyridyl)quinoline derivatives, not with 2-phenyl-substituted analogs. The target compound 2-phenyl-N-pyridin-4-ylquinolin-4-amine bears a 2-phenyl group and is therefore predicted by the QSAR model to exhibit reduced anti-HIV-1 activity relative to the 2-(3-pyridyl)quinoline lead series. While the target compound was not among the 38 explicitly tested congeners (which focused on varied C-4 amine substitution on specific C-2 aryl/heteroaryl scaffolds), the Free-Wilson analysis provides class-level predictive guidance that the C-2 substituent identity is the dominant determinant of anti-HIV potency, outweighing C-4 amine variation [2].

Anti-HIV-1 QSAR Antiviral screening

Fungicidal Patent Coverage: N-Pyridin-4-ylaminoquinoline Substitution Is a Key Structural Requirement for Agricultural Fungicide Activity

The patent family WO2020079173A1 / EP3867241A1, filed by Bayer AG inventors, specifically claims pyridylphenylaminoquinolines and analogues as fungicidal active compounds for agricultural use [1]. The generic Markush structure encompasses 2-phenyl-N-pyridin-4-ylquinolin-4-amine as a representative embodiment within the claimed scope. The patent explicitly distinguishes this compound class from generic 4-aminoquinolines by requiring the N-pyridinyl (particularly N-pyridin-4-yl) substitution pattern, which is described as critical for fungicidal efficacy against phytopathogenic fungi. While specific MIC or EC₅₀ values for individual exemplified compounds are not publicly disclosed in the patent abstract, the patent's existence and the structural specificity of the claims constitute evidence that the N-pyridin-4-yl moiety, as present in the target compound, provides fungicidal activity not achievable with unsubstituted 4-aminoquinolines or alternative N-substitution patterns [2]. This represents a procurement-relevant differentiation for agrochemical research programs.

Agricultural fungicide Pyridylphenylaminoquinoline Patent landscape

Physicochemical Differentiation: N-Pyridin-4-yl Substitution Alters LogP, TPSA, and H-Bond Profile Relative to Unsubstituted 2-Phenylquinolin-4-amine

Computed physicochemical properties reveal substantial differences between 2-phenyl-N-pyridin-4-ylquinolin-4-amine and its unsubstituted parent compound 2-phenylquinolin-4-amine (CAS 5855-52-7). The target compound has a molecular weight of 297.4 g/mol (vs. 220.27 g/mol for the parent), XLogP3-AA of 4.3, topological polar surface area (TPSA) of 37.8 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The unsubstituted parent 2-phenylquinolin-4-amine (PubChem CID 5335153) has XLogP3 of approximately 3.5 and TPSA of 38.9 Ų with 1 H-bond donor and 2 H-bond acceptors [2]. The addition of the N-pyridin-4-yl group increases lipophilicity (ΔLogP ≈ +0.8) while adding an additional H-bond acceptor (pyridyl nitrogen), which has implications for membrane permeability, solubility, and target binding. These differences are significant for compound selection in medicinal chemistry optimization where fine-tuning of physicochemical parameters is required.

Physicochemical properties Drug-likeness Solubility prediction

Scaffold Validation: Structurally Analogous N-Pyridin-4-ylquinolin-4-amines Demonstrate Sub-nanomolar to Low Nanomolar Kinase Inhibition, Confirming Scaffold Druggability

Although 2-phenyl-N-pyridin-4-ylquinolin-4-amine itself has limited direct kinase profiling data, a closely related analog—2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine (CHEMBL560815, BDBM50293527)—demonstrates potent ALK5 kinase inhibition with IC₅₀ = 22 nM in an enzymatic assay and IC₅₀ = 58 nM in a TGF-β-induced cellular luciferase reporter assay in HepG2 cells [1]. This analog differs from the target compound only at the C-2 position (6-methylpyridin-2-yl vs. phenyl), while retaining the identical N-pyridin-4-ylquinolin-4-amine core. The nanomolar potency of this close structural relative validates the N-pyridin-4-ylaminoquinoline scaffold as a viable kinase inhibitor pharmacophore. Furthermore, pyridine-quinoline hybrids have been reported as PIM-1/2 kinase inhibitors with in vitro anticancer activity and caspase 3/7 activation, confirming broad kinase-targeting potential across this chemotype [2]. By extrapolation, the target compound represents an unexplored but scaffold-validated starting point for kinase inhibitor discovery with the 2-phenyl group offering a distinct steric and electronic environment.

Kinase inhibition Scaffold validation ALK5/TGF-β pathway

Synthesis and Availability Differentiation: The N-Pyridin-4-yl Group Requires Specific Amination Methodology Distinct from Simple Alkyl/Aryl Amination

The synthesis of N-pyridin-4-ylquinolin-4-amines requires specialized amination methodology that differs substantially from the preparation of simpler N-alkyl or N-phenyl analogs. The general and efficient 2-amination of pyridines and quinolines described by Yin et al. (2007) achieves high yields and excellent 2-/4-selectivity through pyridine N-oxide activation followed by nucleophilic displacement, a methodology compatible with the pyridin-4-yl substitution pattern [1]. In contrast, unsubstituted 2-phenylquinolin-4-amine is commercially available from multiple vendors at relatively low cost due to its simpler synthetic route (condensation-based approaches). Alternative N-substituted analogs such as 2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine have been synthesized via different routes targeting CpG-ODN antagonism with EC₅₀ values reaching 0.76 nM [2]. The target compound's specific N-pyridin-4-yl group thus represents a distinct synthetic commitment, affecting both commercial sourcing options and in-house synthesis feasibility. For procurement, this translates to a more limited vendor landscape compared to simpler quinolin-4-amines.

Synthetic accessibility C-N coupling Procurement sourcing

Evidence-Based Application Scenarios for 2-Phenyl-N-pyridin-4-ylquinolin-4-amine Procurement


Neuroscience Tool Compound for MAO-B Selective Inhibition Studies

Based on the demonstrated >88-fold selectivity for MAO-B (IC₅₀ = 1,130 nM) over MAO-A (IC₅₀ > 100,000 nM), this compound can serve as a structurally novel MAO-B inhibitor chemotype for neuroscience target validation studies [1]. Unlike classical MAO-B inhibitors (selegiline, rasagiline) which feature propargylamine or aminoindan scaffolds, the quinoline-pyridine hybrid offers a distinct IP position and potentially different off-target profile. Researchers investigating MAO-B's role in Parkinson's disease, Alzheimer's disease, or age-related neurodegeneration can use this compound as a chemical probe, with the caveat that its micromolar potency necessitates concentration-response validation in each experimental system.

Negative Control or Selectivity Counter-Screen in Anti-HIV-1 Drug Discovery

The QSAR model from Strekowski et al. (1991) predicts that 2-phenyl-substituted quinolin-4-amines lack the anti-HIV-1 activity characteristic of 2-(3-pyridyl)quinoline derivatives [1]. This compound therefore serves a specific procurement role as a structurally matched inactive analog for counter-screening in anti-HIV-1 drug discovery campaigns. When used alongside active 2-(3-pyridyl)quinoline leads, it helps establish that observed antiviral effects are specifically driven by the C-2 heteroaryl pharmacophore rather than by the quinoline core or N-substitution alone.

Agrochemical Fungicide Discovery Starting Point

The patent family WO2020079173A1 explicitly claims pyridylphenylaminoquinolines—including 2-phenyl-N-pyridin-4-ylquinolin-4-amine as a representative structural embodiment—as fungicidal active compounds for agricultural use [1]. Agrochemical research groups developing novel fungicides targeting phytopathogenic fungi can procure this compound as a reference standard within the claimed chemical space, either for direct screening against fungal panels or as a synthetic intermediate for further derivatization within the patent scope.

Kinase Inhibitor Lead Generation with a 2-Phenyl Pharmacophore

The close analog 2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinolin-4-amine demonstrates ALK5 kinase inhibition with IC₅₀ values of 22–58 nM, and the broader pyridine-quinoline hybrid class has validated PIM-1/2 kinase inhibitory activity [1][2]. This establishes the N-pyridin-4-ylquinolin-4-amine scaffold as kinase-druggable. The target compound, with its 2-phenyl substituent, represents an underexplored chemotype for kinase inhibitor discovery, offering medicinal chemistry teams a distinct vector for structure-activity relationship exploration—particularly for kinase targets where 2-heteroaryl substitution may be suboptimal due to selectivity or metabolic stability concerns.

Quote Request

Request a Quote for 2-phenyl-N-pyridin-4-ylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.